molecular formula C8H14O2 B13851230 (2-Ethyl-3,4-dihydropyran-2-yl)methanol

(2-Ethyl-3,4-dihydropyran-2-yl)methanol

Cat. No.: B13851230
M. Wt: 142.20 g/mol
InChI Key: POBSPWRKWGLNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-3,4-dihydropyran-2-yl)methanol is a dihydropyran derivative intended for use as a versatile building block in organic synthesis and chemical research. Compounds within the dihydropyran class, such as the common 3,4-Dihydro-2H-pyran-2-methanol (DHP Linker), are known for their utility as protective groups for alcohols and as linkers in solid-phase synthesis . These applications are foundational in complex molecule construction, including peptide synthesis, where they allow for the mild immobilization and subsequent cleavage of sensitive molecules from a solid support . The core dihydropyran structure is a six-membered heterocyclic ether containing one oxygen atom and a double bond, a scaffold prevalent in various natural products and biologically active molecules . The presence of the endocyclic double bond and the ether oxygen provides distinct sites for chemical transformation, enabling participation in cycloadditions and other ring-forming reactions . The specific 2-ethyl substitution on the dihydropyran ring in this compound may influence its steric and electronic properties, potentially offering unique reactivity and selectivity compared to other homologs. As a bifunctional molecule containing both the dihydropyran ring and a hydroxymethyl group, it serves as a valuable synthon for medicinal chemistry and drug discovery research, facilitating the exploration of novel chemical space . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2-ethyl-3,4-dihydropyran-2-yl)methanol

InChI

InChI=1S/C8H14O2/c1-2-8(7-9)5-3-4-6-10-8/h4,6,9H,2-3,5,7H2,1H3

InChI Key

POBSPWRKWGLNTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC=CO1)CO

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The preparation of (2-Ethyl-3,4-dihydropyran-2-yl)methanol typically involves the construction of the dihydropyran ring followed by functionalization to introduce the ethyl and methanol substituents. Two broad strategies are observed:

Lewis Acid-Catalyzed Diene-Aldehyde Cyclocondensation

One prominent method involves the reaction of a substituted aldehyde with a diene under Lewis acid catalysis, such as boron trifluoride etherate (BF3·Et2O), to form dihydropyran derivatives. For example, the synthesis of dihydropyrans bearing alkyl substituents at the 2-position has been achieved by reacting 2(S)-benzyloxypropanal with 1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-butadiene in the presence of BF3·Et2O, followed by acidic work-up to yield diastereomeric dihydropyrans in moderate to good yields (ca. 70-80%).

  • Reaction Conditions:

    • Catalyst: BF3·Et2O
    • Solvent: Often dichloromethane or similar inert solvent
    • Temperature: Typically 0 °C to room temperature
    • Work-up: Acidic (e.g., trifluoroacetic acid) to facilitate ring closure and purification
  • Advantages:

    • High regio- and stereoselectivity
    • Amenable to introduction of various substituents, including ethyl groups at C-2 position
  • Limitations:

    • Requires careful control of reaction conditions to avoid side reactions
    • Diastereomeric mixtures may be formed, requiring chromatographic separation

Catalytic Dehydration of Tetrahydrofurfuryl Alcohol Derivatives

Another approach involves the dehydration of tetrahydrofurfuryl alcohol derivatives over solid oxidic catalysts such as vanadium oxide or molybdenum oxide supported on activated alumina. This process converts tetrahydrofurfuryl alcohol to 3,4-dihydro-2H-pyran derivatives under elevated temperatures (150–400 °C) in a tube bundle reactor.

  • Reaction Conditions:

    • Catalyst: Vanadium oxide or molybdenum oxide on activated alumina
    • Temperature: 150–400 °C
    • Reactor: Tube bundle reactor with heat transfer medium
    • Feedstock: Tetrahydrofurfuryl alcohol or substituted analogues
  • Yields: Up to 76% yield of 3,4-dihydro-2H-pyran derivatives reported

  • Advantages:

    • Suitable for industrial-scale continuous production
    • Use of solid catalysts allows for catalyst recovery and reuse
  • Limitations:

    • High energy consumption due to elevated temperatures
    • Catalyst abrasion and loss in fluidized bed reactors (though tube bundle reactors mitigate this)
    • Possible formation of by-products due to isomerization and polymerization

Thermal Elimination from 2-Alkoxytetrahydropyrans

A patented method describes the preparation of 3,4-dihydro-2H-pyrans by thermal elimination of alcohols from 2-alkoxytetrahydropyrans in the presence of strong acids or by purely thermal means in high-boiling mineral oils at temperatures between 130 and 350 °C.

  • Process Details:

    • Starting material: 2-alkoxytetrahydropyrans
    • Conditions: Heating at 130–350 °C with or without acid catalysts (e.g., p-toluenesulfonic acid)
    • Medium: High-boiling mineral oils such as gas oil or vacuum gas oil
    • Outcome: Elimination of alcohol to form dihydropyran ring
  • Advantages:

    • Can be conducted without catalysts, reducing contamination
    • Suitable for acid-sensitive substituents
  • Limitations:

    • High temperatures may lead to side reactions and polymerization
    • Requires careful removal of by-products to maintain yield

Multicomponent and Mechanochemical Approaches

Recent advances include the use of metal-organic framework (MOF) catalysts and mechanochemical methods for the synthesis of dihydropyran derivatives, although these are more commonly applied to 1,4-dihydropyrans or 4H-pyrans rather than 3,4-dihydropyran derivatives specifically. These methods offer mild conditions and solvent-free or green chemistry advantages but have yet to be widely reported for (2-Ethyl-3,4-dihydropyran-2-yl)methanol.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Temperature (°C) Yield (%) Advantages Limitations
Lewis Acid-Catalyzed Cyclocondensation Substituted aldehydes + dienes BF3·Et2O, acidic work-up 0–25 70–80 High selectivity, functional group tolerance Diastereomeric mixtures, requires purification
Catalytic Dehydration of Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl alcohol derivatives Vanadium or molybdenum oxide on alumina 150–400 Up to 76 Industrial scalability, catalyst reuse High energy cost, catalyst abrasion
Thermal Elimination from 2-Alkoxytetrahydropyrans 2-Alkoxytetrahydropyrans p-Toluenesulfonic acid or thermal in mineral oil 130–350 Variable Catalyst-free option, acid-sensitive substrates Side reactions, polymerization risk
MOF-Catalyzed Multicomponent Synthesis Aromatic aldehydes, malononitrile, ethyl acetoacetate Ta-MOF nanostructures, EtOH solvent Room temperature Moderate Mild, green conditions Limited reports for target compound
Mechanochemical Multicomponent Reaction Aldehydes, malononitrile, 1,3-dicarbonyls Cu-based MOF catalyst, ball milling Ambient High Solvent-free, rapid synthesis Applicability to target compound unconfirmed

Detailed Research Findings and Notes

  • The Lewis acid-catalyzed diene-aldehyde cyclocondensation is well-documented for constructing substituted dihydropyrans with control over stereochemistry and substitution patterns, including ethyl groups at the 2-position.

  • Industrial dehydration methods using solid oxidic catalysts are effective for producing dihydropyrans from tetrahydrofurfuryl alcohol derivatives, but high temperatures and mechanical stresses on catalysts require optimization to minimize abrasion and catalyst loss.

  • Thermal elimination from 2-alkoxytetrahydropyrans offers an alternative route that can be performed without catalysts, beneficial for acid-sensitive groups, but demands careful temperature control to avoid by-products.

  • Emerging catalytic systems such as Ta-MOF nanostructures enable synthesis under mild conditions but have been primarily applied to 1,4-dihydropyran derivatives rather than the 3,4-dihydropyran scaffold of interest.

  • Mechanochemical methods demonstrate rapid, solvent-free synthesis of related pyran derivatives, suggesting potential for adaptation to (2-Ethyl-3,4-dihydropyran-2-yl)methanol, though explicit literature on this compound is lacking.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-3,4-dihydropyran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2-Ethyl-3,4-dihydropyran-2-yl)methanol can yield (2-Ethyl-3,4-dihydropyran-2-yl)formaldehyde or (2-Ethyl-3,4-dihydropyran-2-yl)carboxylic acid.

Scientific Research Applications

(2-Ethyl-3,4-dihydropyran-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethyl-3,4-dihydropyran-2-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

Key Structural Features :

  • The 3,4-dihydropyran core provides partial unsaturation, influencing reactivity and conformational flexibility.
  • The ethyl substituent introduces steric bulk and lipophilicity, while the hydroxymethyl group enables hydrogen bonding and participation in nucleophilic reactions.

Modifications at the 2-position often involve alkylation or Grignard reactions to introduce substituents like ethyl groups.

Structural and Physical Properties

The table below compares (2-Ethyl-3,4-dihydropyran-2-yl)methanol with its parent compound and a diethyl-substituted analog:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
(3,4-Dihydro-2H-pyran-2-yl)methanol (Parent) C6H10O2 114.14 ~200 (estimated) ~1.05 (estimated) -CH2OH at C2
(2-Ethyl-3,4-dihydropyran-2-yl)methanol C8H14O2 142.20 ~230 (estimated) ~0.98 (estimated) -CH2OH and -CH2CH3 at C2
(2,5-Diethyl-3,4-dihydropyran-2-yl)methanol C10H18O2 170.25 254.8 0.94 -CH2OH at C2, -CH2CH3 at C2/C5

Key Observations :

  • Ethyl Substituent Effects : The addition of an ethyl group at C2 increases molecular weight and lipophilicity, reducing density and raising boiling points compared to the parent compound. The diethyl analog (C10H18O2) exhibits even higher boiling points (254.8°C) due to increased van der Waals interactions.
  • In contrast, electron-donating alkyl groups may stabilize the oxonium ion intermediate in acid-catalyzed ring-opening reactions.
Reactivity and Functionalization

Comparison with Phosphinoyl-Substituted Dihydropyrans: Compounds like 2-[2-(diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans () exhibit distinct reactivity due to the electron-withdrawing phosphinoyl group. For example, they undergo electrophilic additions (e.g., with bromine or sulfuryl chloride) at lower temperatures (-20°C) compared to alkyl-substituted dihydropyrans, which require milder conditions. The ethyl group in (2-Ethyl-3,4-dihydropyran-2-yl)methanol, being electron-donating, may favor alternative pathways such as oxidation or esterification.

Comparison with Pyran-2-one Derivatives: 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-ones (–6) feature a lactone ring and undergo nucleophilic additions at the α,β-unsaturated carbonyl group. In contrast, (2-Ethyl-3,4-dihydropyran-2-yl)methanol lacks this conjugated system, making it more suitable for alcohol-specific reactions (e.g., acetylation or silylation).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Ethyl-3,4-dihydropyran-2-yl)methanol, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of substituted diols or through functionalization of preformed dihydropyran scaffolds. Key steps include:

  • Protection of hydroxyl groups : Using reagents like dihydropyran (DHP) under anhydrous conditions with catalytic p-toluenesulfonic acid (PTSA) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 4:1) is standard for isolating the product .
  • Critical Parameters : Temperature control (−20°C for electrophilic additions) and stoichiometric ratios (1.2 equivalents of electrophiles) minimize side reactions .

Q. How is (2-Ethyl-3,4-dihydropyran-2-yl)methanol utilized in hydroxyl group protection strategies?

  • Methodological Answer : The compound acts as a DHP linker, enabling reversible protection of alcohols in multistep syntheses. The protocol involves:

  • Activation : Reacting the alcohol with (2-Ethyl-3,4-dihydropyran-2-yl)methanol under acidic conditions (e.g., HCl in THF).
  • Cleavage : Mild acid hydrolysis (e.g., 0.1 M HCl in MeOH) regenerates the hydroxyl group without degrading sensitive functional groups .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify regiochemistry and substituent positions (e.g., δ 4.2–4.5 ppm for pyran ring protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (114.14 g/mol) and isotopic patterns .
  • Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do stereochemical variations in the dihydropyran ring impact the compound’s reactivity in asymmetric synthesis?

  • Methodological Answer : The ethyl substituent at C2 introduces steric hindrance, influencing:

  • Regioselectivity : Preferential nucleophilic attack at the less hindered C3 position.
  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods to separate enantiomers, critical for pharmaceutical intermediates .
    • Data Contradiction Note : Conflicting reports exist on the enantiomeric excess (ee) achieved via different catalysts. For example, organocatalysts may yield 70–80% ee, while transition-metal catalysts (e.g., Ru-BINAP) reach >90% ee .

Q. What are the stability limitations of (2-Ethyl-3,4-dihydropyran-2-yl)methanol under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions : Rapid ring-opening occurs below pH 3, forming linear diols.
  • Basic Conditions : Stable up to pH 10, but prolonged exposure induces oxidation at the methanol moiety.
  • Thermal Stability : Decomposes above 150°C; storage at 2–8°C in inert atmospheres is recommended .

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced biochemical activity?

  • Methodological Answer :

  • Docking Studies : Predict binding affinity to target enzymes (e.g., cytochrome P450) by analyzing interactions between the dihydropyran ring and hydrophobic active sites.
  • QSPR Models : Correlate substituent electronegativity (e.g., replacing ethyl with fluorine) with logP values to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.